molecular formula C9H16O2 B3011441 (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol CAS No. 2248335-36-4

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol

Cat. No. B3011441
CAS RN: 2248335-36-4
M. Wt: 156.225
InChI Key: UIHQLNGZRFYUSA-UHFFFAOYSA-N
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Description

“(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol” is a chemical compound with the molecular formula C9H16O2 . It is also known as "Bicyclo[2.2.2]octan-1-ol, 4-methyl-" .


Molecular Structure Analysis

The InChI code for “(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol” is 1S/C9H16O2/c1-8-2-4-9(6-10,5-3-8)11-7-8/h10H,2-7H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol” has a molecular weight of 156.22 . It is a liquid at room temperature and should be stored at 4 degrees Celsius .

Scientific Research Applications

Pharmaceutical Chemistry and Drug Design

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol: serves as a promising bioisostere for the phenyl ring in drugs like imatinib and vorinostat (SAHA) . In imatinib , this substitution enhances physicochemical properties, including increased water solubility, improved metabolic stability, and reduced lipophilicity. In the case of vorinostat , this substitution leads to novel bioactive analogs. Researchers explore this scaffold to expand the library of available saturated heteroaromatic bioisosteres for drug discovery .

Polymer Chemistry

The ring-opening polymerization (ROP) of 2-oxabicyclo[2.2.2]octan-3-one (also known as [2.2.2]VL ) has been investigated. Initiating the ROP with n-butyl lithium (n-BuLi) or catalyzing it with trifluoromethanesulfonic acid (TfOH) in the presence of benzyl alcohol yields P[2.2.2]VLs containing all cis-1,4 disubstituted cyclohexane rings . This research contributes to the development of novel polymers with specific structural features .

Organic Synthesis and Photoredox Catalysis

Researchers have explored the use of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol in (3 + 2) annulation reactions to synthesize bicyclo[3.1.0]hexanes . Additionally, the organic dye 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) , which has similar oxidation potential to the ruthenium catalyst, has been employed as a photoredox catalyst. This work contributes to the development of efficient synthetic methodologies .

Safety and Hazards

“(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8-2-4-9(6-10,5-3-8)11-7-8/h10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHQLNGZRFYUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(OC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol

CAS RN

2248335-36-4
Record name {4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanol
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